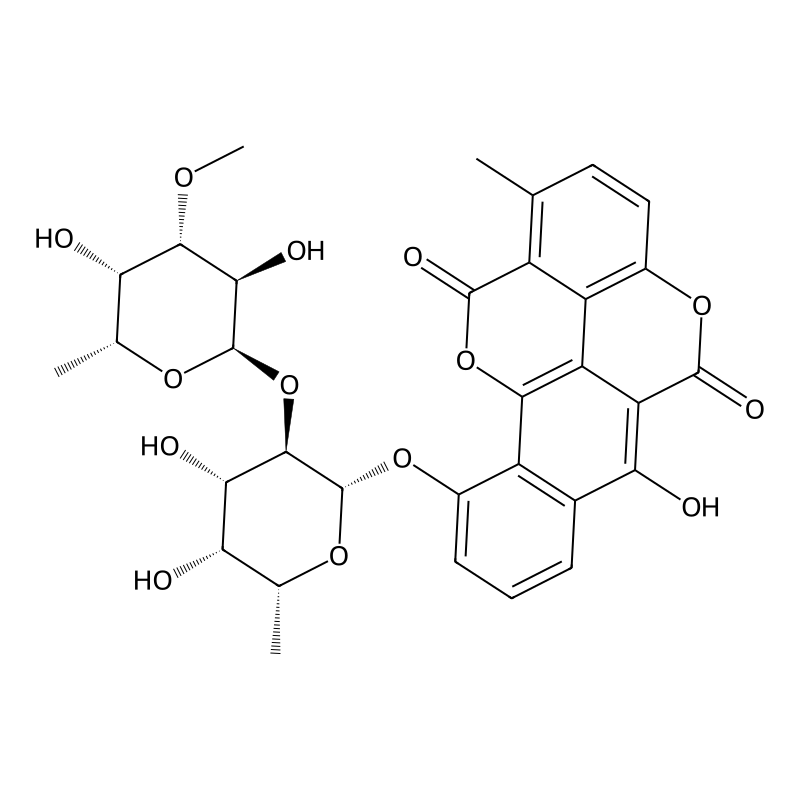

Chartreusin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chartreusin is a naturally occurring benzonaphthopyranone antibiotic isolated from *Streptomyces chartreusis*. As a member of the chartreusin-type and gilvocarcin-type glycoside family, its primary mechanism of action involves the inhibition of topoisomerase II and direct binding to GC-rich regions of DNA, which disrupts DNA synthesis and repair processes. While effective in vitro, the utility of the parent compound is critically defined by its material properties, most notably its poor aqueous solubility, which necessitates the use of organic solvents like DMSO or methanol for stock solutions and presents challenges for certain biological assays.

References

- [1] Ueberschaar, N., Xu, Z., Scherlach, K., et al. (2013). Synthetic Remodeling of the Chartreusin Pathway to Tune Antiproliferative and Antibacterial Activities. Journal of the American Chemical Society, 135(46), 17408–17418.

- [2] Leach, B. E., et al. (1953). Chartreusin, a new antibiotic produced by Streptomyces chartreusis, a new species. Journal of the American Chemical Society, 75(16), 4011–4012.

- [4] McGovren, J. P., et al. (1980). Synthesis and antitumor activity of analogues of the antitumor antibiotic chartreusin. Journal of Medicinal Chemistry, 23(5), 549–553.

- [6] Portugal, J. (2003). Chartreusin, elsamicin A and related anti-cancer antibiotics. Current Medicinal Chemistry. Anti-Cancer Agents, 3(6), 411–420.

- [8] Lorico, A., & Long, B. H. (1993). Biochemical characterisation of elsamicin and other coumarin-related antitumor agents as potent inhibitors of topoisomerase II. European Journal of Cancer, 29(14), 1985-1991.

Procurement of a substitute based on a shared aglycone core, such as replacing Chartreusin with its close analog Elsamicin A, is inadvisable for most applications due to critical differences imparted by their distinct sugar moieties. While both share the 'chartarin' aglycone, the amino sugar in Elsamicin A dramatically increases its aqueous solubility and contributes to a 10- to 30-fold increase in in vivo antitumor potency compared to Chartreusin. Furthermore, synthetic modifications to the aglycone itself have demonstrated that minor structural changes, such as altering a substituent at the C-1 position, can drastically enhance or eliminate cytostatic properties, underscoring that functional activity is highly sensitive to the specific chemical structure and not just the general class.

References

- [1] Konishi, M., et al. (1986). Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity. The Journal of Antibiotics, 39(6), 784–791.

- [2] Salas, X., & Portugal, J. (1991). Map of chartreusin and elsamicin binding sites on DNA. FEBS Letters, 292(1-2), 223–228.

- [3] Ueberschaar, N., Xu, Z., Scherlach, K., et al. (2013). Synthetic Remodeling of the Chartreusin Pathway to Tune Antiproliferative and Antibacterial Activities. Journal of the American Chemical Society, 135(46), 17408–17418.

Differential Solubility: Selecting the Correct Form for Aqueous vs. Organic Media

A primary procurement differentiator for Chartreusin is its solubility profile, which dictates its suitability for specific experimental setups. The free form of Chartreusin is practically insoluble in water, requiring the use of organic solvents such as acetone or DMSO for solubilization. In contrast, its sodium salt form is highly soluble in water, with a reported solubility of at least 20 mg/mL at pH 9.5. This is a critical distinction from its close analog, Elsamicin A, which is inherently more water-soluble than the Chartreusin free form due to the presence of an amino sugar in its structure.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Practically insoluble in water |

| Comparator Or Baseline | Chartreusin Sodium Salt: ≥20 mg/mL (at pH 9.5) |

| Quantified Difference | Qualitative but functionally absolute for aqueous buffer preparation. |

| Conditions | Aqueous media vs. organic solvents (acetone, DMSO). |

This directly determines which form of the compound is required for a given solvent system, preventing assay failure and material loss due to precipitation.

Pharmacokinetic Profile: Rapid Biliary Excretion Limits Intravenous Efficacy

For in vivo applications, Chartreusin demonstrates a significant route-dependent efficacy limitation. Studies in murine models have established that the compound is ineffective when administered via intravenous (IV) injection due to rapid and substantial biliary excretion. However, it retains substantial antitumor activity when administered via intraperitoneal (IP) injection. This poor pharmacokinetic profile was a primary driver for the development of synthetic derivatives, such as IST-622, designed to improve in vivo residence time and enable alternative administration routes.

| Evidence Dimension | In Vivo Efficacy by Administration Route |

| Target Compound Data | Ineffective via intravenous (IV) administration in mice. |

| Comparator Or Baseline | Effective via intraperitoneal (IP) administration in mice. |

| Quantified Difference | Qualitative difference between effective and ineffective routes. |

| Conditions | Murine tumor models. |

This is a critical selection factor for animal studies; buyers planning IV administration must select a suitable derivative, whereas those using IP administration can use the parent compound.

Precursor Suitability: The Challenge of Chartarin Glycosylation

For research groups intending to create novel analogs, the procurement of Chartreusin as a finished product is often more practical than attempting synthesis from its aglycone, chartarin. The chemical synthesis is notably challenging due to the properties of the chartarin core. Its planar, electron-deficient structure and poor solubility in common glycosylation solvents (like dichloromethane) make the stereoselective attachment of sugar moieties a low-yielding and technically demanding process. This inherent difficulty in processing the precursor aglycone makes the purified, naturally-derived final compound a more resource-efficient starting point for many research programs.

| Evidence Dimension | Synthetic Tractability (Glycosylation) |

| Target Compound Data | Chartarin (aglycone) possesses poor solubility and an electron-deficient core, making it a difficult glycosylation acceptor. |

| Comparator Or Baseline | N/A (Intrinsic property of the precursor) |

| Quantified Difference | Qualitative but significant impact on synthesis yield and feasibility. |

| Conditions | Standard chemical glycosylation reaction conditions. |

This justifies procuring the final glycosylated compound over its aglycone precursor to bypass a complex, low-yield synthetic step, saving time and development costs.

Baseline Mechanistic Studies of Topoisomerase II Inhibition

As a well-characterized topoisomerase II inhibitor, Chartreusin serves as an effective tool compound for fundamental research into DNA replication, repair, and cell cycle control. Its use is indicated in assays where the specific pharmacokinetic limitations are not a factor, and a reliable baseline inhibitor is required for comparison against novel agents.

Comparative Screening in DMSO-Based In Vitro Assays

Given its ready solubility in DMSO, the free form of Chartreusin is a cost-effective and appropriate choice for high-throughput screening campaigns and cell-based assays where compound stocks are prepared in organic solvents. This avoids the need to procure more expensive, water-soluble analogs or salt forms when the experimental workflow does not require aqueous buffers.

Scaffold for Development of Analogs with Improved Pharmacokinetics

The known pharmacokinetic deficiencies of Chartreusin, specifically its rapid biliary excretion, make it a validated starting scaffold for medicinal chemistry programs aimed at creating derivatives with improved in vivo stability and bioavailability. Researchers can use Chartreusin as a parent compound to systematically modify and optimize for better drug-like properties.

References

- [2] McGovren, J. P., et al. (1980). Synthesis and antitumor activity of analogues of the antitumor antibiotic chartreusin. Journal of Medicinal Chemistry, 23(5), 549–553.

- [3] Kon, K., et al. (1990). Synthesis and cytostatic activity of the antitumor antibiotic chartreusin derivatives. The Journal of Antibiotics, 43(4), 372–382.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Health Hazard

Wikipedia

Dates

2: Ueberschaar N, Xu Z, Scherlach K, Metsä-Ketelä M, Bretschneider T, Dahse HM, Görls H, Hertweck C. Synthetic remodeling of the chartreusin pathway to tune antiproliferative and antibacterial activities. J Am Chem Soc. 2013 Nov 20;135(46):17408-16. doi: 10.1021/ja4080024. Epub 2013 Nov 6. PubMed PMID: 24143864.

3: Knop K, Stumpf S, Schubert US. Drugs as matrix to detect their own drug delivery system of PEG-b-PCL block copolymers in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Commun Mass Spectrom. 2013 Oct 15;27(19):2201-12. doi: 10.1002/rcm.6663. PubMed PMID: 23996394.

4: Kirubakaran P, Kothapalli R, Singh KhD, Nagamani S, Arjunan S, Muthusamy K. In silico studies on marine actinomycetes as potential inhibitors for Glioblastoma multiforme. Bioinformation. 2011 Apr 22;6(3):100-6. PubMed PMID: 21584184; PubMed Central PMCID: PMC3089882.

5: Xu Z, Jakobi K, Welzel K, Hertweck C. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide. Chem Biol. 2005 May;12(5):579-88. PubMed PMID: 15911378.

6: Weissman K. A new origin for chartreusin. Chem Biol. 2005 May;12(5):512-4. PubMed PMID: 15911371.

7: Barceló F, Portugal J. Elsamicin A binding to DNA. A comparative thermodynamic characterization. FEBS Lett. 2004 Oct 8;576(1-2):68-72. PubMed PMID: 15474012.

8: Portugal J. Chartreusin, elsamicin A and related anti-cancer antibiotics. Curr Med Chem Anticancer Agents. 2003 Nov;3(6):411-20. Review. PubMed PMID: 14529449.

9: Kamitori S, Tanaka M, Akita Y, Yamamoto K. Crystal structure of chartreusin derivative A132. Carbohydr Res. 2003 Jul 4;338(14):1523-5. PubMed PMID: 12829398.

10: Barceló F, Capó D, Portugal J. Thermodynamic characterization of the multivalent binding of chartreusin to DNA. Nucleic Acids Res. 2002 Oct 15;30(20):4567-73. PubMed PMID: 12384604; PubMed Central PMCID: PMC137122.

11: Asai G, Yamamoto N, Toi M, Shin E, Nishiyama K, Sekine T, Nomura Y, Takashima S, Kimura M, Tominaga T. Pharmacokinetic and pharmacodynamic study of IST-622, a novel synthetic derivative of chartreusin, by oral administration in a phase II study of patients with breast cancer. Cancer Chemother Pharmacol. 2002 Jun;49(6):468-72. Epub 2002 Apr 9. PubMed PMID: 12107551.

12: Shen LL. DNA-unwinding test using eukaryotic DNA topoisomerase I. Methods Mol Biol. 2001;95:149-60. PubMed PMID: 11089228.

13: Uchida H, Nakakita Y, Enoki N, Abe N, Nakamura T, Munekata M. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation. J Antibiot (Tokyo). 1994 Jun;47(6):655-67. PubMed PMID: 8040070.

14: Uchida H, Nakakita Y, Enoki N, Abe N, Nakamura T, Munekata M. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities. J Antibiot (Tokyo). 1994 Jun;47(6):648-54. PubMed PMID: 8040069.

15: Tashiro T, Kon K, Yamamoto M, Yamada N, Tsuruo T, Tsukagoshi S. Antitumor effects of IST-622, a novel synthetic derivative of chartreusin, against murine and human tumor lines following oral administration. Cancer Chemother Pharmacol. 1994;34(4):287-92. PubMed PMID: 8033294.

16: Klein I, Welink J, van der Vijgh WJ. Determination of Elsamitrucin (BMY-28090) in plasma and urine by high-performance liquid chromatography with fluorescence detection. J Chromatogr. 1993 Dec 22;622(2):249-53. PubMed PMID: 8150873.

17: Uchida H, Nakakita Y, Enoki N, Abe N, Nakamura T, Munekata M. A novel compound related to chartreusin from a mutant of Streptomyces chartreusis. J Antibiot (Tokyo). 1993 Oct;46(10):1611-5. PubMed PMID: 8244891.

18: Furue H. [Topoisomerase inhibitors developing in Japan]. Gan To Kagaku Ryoho. 1993 Jan;20(1):42-9. Review. Japanese. PubMed PMID: 8422186.

19: Lorico A, Long BH. Biochemical characterisation of elsamicin and other coumarin-related antitumour agents as potent inhibitors of human topoisomerase II. Eur J Cancer. 1993;29A(14):1985-91. PubMed PMID: 8280493.

20: Silvestrini R, Sanfilippo O, Zaffaroni N, De Marco C, Catania S. Activity of a chartreusin analog, elsamicin A, on breast cancer cells. Anticancer Drugs. 1992 Dec;3(6):677-81. PubMed PMID: 1288737.

Explore Compound Types

C7H6N2O4

C7H6N2O4